molecular formula C16H18O4P2S3 B12814123 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide CAS No. 147819-28-1

2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide

Cat. No.: B12814123
CAS No.: 147819-28-1
M. Wt: 432.5 g/mol
InChI Key: JPGYAYPPBVKALA-UHFFFAOYSA-N
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Description

2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide, commonly known as Lawesson’s reagent, is a versatile organophosphorus compound. It is widely used in organic synthesis for the conversion of carbonyl groups into thiocarbonyl groups. This transformation is particularly valuable in the synthesis of thioketones, thioesters, and thioamides .

Preparation Methods

The synthesis of 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide involves the reaction of phosphorus pentasulfide (P4S10) with anisole (methoxybenzene). The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product precipitates out as pale-yellow crystals upon cooling .

Synthetic Route:

    Reactants: Phosphorus pentasulfide (P4S10) and anisole.

    Conditions: Reflux in an inert atmosphere.

    Product: this compound.

Industrial Production: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the evolution of hydrogen sulfide gas during the reaction .

Chemical Reactions Analysis

2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide primarily undergoes thiation reactions, where it replaces oxygen atoms in carbonyl groups with sulfur atoms. This reagent is effective in converting aldehydes, ketones, amides, lactams, esters, and lactones into their corresponding thiocarbonyl compounds .

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, amides, lactams, esters, lactones.

    Conditions: Typically carried out in an inert atmosphere, often at elevated temperatures.

Major Products:

  • Thioketones
  • Thioesters
  • Thioamides

Scientific Research Applications

2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide has a wide range of applications in scientific research:

  • Chemistry: Used extensively in organic synthesis for the preparation of sulfur-containing compounds.
  • Biology: Employed in the modification of biomolecules to study their structure and function.
  • Medicine: Investigated for its potential in drug development, particularly in the synthesis of thiocarbonyl-containing pharmaceuticals.
  • Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide exerts its effects involves the transfer of sulfur atoms to carbonyl groups. This process is facilitated by the formation of a reactive intermediate that interacts with the carbonyl compound, leading to the replacement of the oxygen atom with a sulfur atom .

Molecular Targets and Pathways:

  • Targets: Carbonyl groups in aldehydes, ketones, amides, lactams, esters, and lactones.
  • Pathways: Thiation pathway involving the formation of a reactive intermediate.

Comparison with Similar Compounds

2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide is unique due to its high efficiency and selectivity in thiation reactions. Similar compounds include:

Properties

CAS No.

147819-28-1

Molecular Formula

C16H18O4P2S3

Molecular Weight

432.5 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane

InChI

InChI=1S/C16H18O4P2S3/c1-17-13-3-7-15(8-4-13)21(23)19-11-12-20-22(24,25-21)16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

JPGYAYPPBVKALA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P2(=S)OCCOP(=S)(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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